molecular formula C19H18F3N3O4 B2763653 N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide CAS No. 1105242-61-2

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2763653
CAS No.: 1105242-61-2
M. Wt: 409.365
InChI Key: ZEDDIKSCGDOMIJ-UHFFFAOYSA-N
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Description

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O4 and its molecular weight is 409.365. The purity is usually 95%.
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Biological Activity

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure that includes:

  • A dihydropyridine core.
  • A morpholine moiety.
  • A trifluoromethyl substituent on the benzamide ring.

This structural diversity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Enzymatic Activity : Certain benzamides are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair pathways. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Modulation of Receptor Activity : The presence of morpholine groups often correlates with activity at G-protein coupled receptors (GPCRs), which play significant roles in signal transduction .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a morpholine structure can exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems or protect against neuroinflammation .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of a related benzamide in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an anticancer agent .

Study 2: Inhibition of Dihydrofolate Reductase

Another investigation focused on the mechanism by which similar compounds inhibit DHFR. The results indicated that these compounds could effectively lower DHFR levels, leading to decreased proliferation in resistant cancer cell lines .

Data Summary

Activity Target Effect Reference
AnticancerVarious cancer cell linesReduced proliferation
Enzyme inhibitionDihydrofolate reductaseDecreased enzyme activity
NeuroprotectionNeurotransmitter systemsModulation of neuroinflammation

Properties

IUPAC Name

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c1-24-11-12(17(27)25-6-8-29-9-7-25)10-15(18(24)28)23-16(26)13-4-2-3-5-14(13)19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDDIKSCGDOMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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